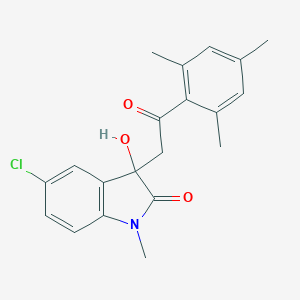

![molecular formula C27H20ClNO3 B272164 3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272164.png)

3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. This compound is also known as Indo-1, and it belongs to the class of indole derivatives. Indo-1 has been extensively studied for its ability to act as a calcium indicator in various biological systems.

Mécanisme D'action

Indo-1 works by binding with calcium ions and undergoing a conformational change. The compound has two fluorescent forms, a blue form, and a violet form. In the presence of calcium ions, the blue form is converted into the violet form, resulting in a change in fluorescence intensity. The change in fluorescence intensity can be measured using a fluorescence spectrophotometer, and this can be used to quantify the amount of calcium ions present in the system.

Biochemical and Physiological Effects:

Indo-1 has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound has been used in various biological systems without causing any significant toxicity or adverse effects. However, it is important to note that the concentration of Indo-1 used in experiments should be carefully controlled to avoid any potential toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Indo-1 as a calcium indicator is its high sensitivity and specificity for calcium ions. The compound has a high binding affinity for calcium ions and can detect changes in calcium concentration in real-time. Additionally, the use of Indo-1 does not require the addition of exogenous cofactors or substrates, making it a simple and cost-effective tool for studying calcium signaling.

One limitation of Indo-1 is its limited spectral range, which makes it difficult to use in multiplex assays. Additionally, Indo-1 is sensitive to pH changes, and variations in pH can affect its fluorescence properties. Therefore, it is important to carefully control the pH of the system when using Indo-1.

Orientations Futures

Indo-1 has shown promising results in studying calcium signaling in various biological systems. However, there is still much to be explored in terms of its potential applications. Some future directions for Indo-1 research include:

1. Development of new calcium indicators with improved spectral properties and sensitivity.

2. Investigation of the role of calcium signaling in disease states, such as cancer and neurodegenerative diseases.

3. Application of Indo-1 in high-throughput screening assays for drug discovery.

4. Use of Indo-1 in combination with other imaging techniques, such as confocal microscopy, to study calcium signaling in vivo.

5. Development of new methods for the targeted delivery of Indo-1 to specific cells or tissues.

Conclusion:

In conclusion, Indo-1 is a synthetic compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. The compound has been extensively studied for its ability to act as a calcium indicator in various biological systems. Indo-1 has minimal biochemical and physiological effects on cells and tissues and has several advantages as a calcium indicator. However, its use is limited by its spectral range and sensitivity to pH changes. Future research on Indo-1 is focused on developing new calcium indicators, investigating the role of calcium signaling in disease states, and exploring new applications of Indo-1 in drug discovery and imaging techniques.

Méthodes De Synthèse

Indo-1 can be synthesized using a multistep process involving the reaction of 2-nitrobenzaldehyde with 2-chloroacetophenone, followed by the reduction of the resulting nitro compound to an amine. The amine is then condensed with 1-naphthaldehyde to form the final product, Indo-1. The synthesis of Indo-1 is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

Indo-1 has been widely used as a calcium indicator in various biological systems. The compound has the ability to bind with calcium ions and undergo a conformational change, resulting in a change in its fluorescence properties. This property has made Indo-1 a valuable tool for studying calcium signaling in cells. Indo-1 has been used to study calcium signaling in various systems, including neurons, muscle cells, and immune cells. The compound has also been used to study calcium signaling in vivo in animal models.

Propriétés

Nom du produit |

3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one |

|---|---|

Formule moléculaire |

C27H20ClNO3 |

Poids moléculaire |

441.9 g/mol |

Nom IUPAC |

3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)indol-2-one |

InChI |

InChI=1S/C27H20ClNO3/c28-23-14-5-3-12-21(23)25(30)16-27(32)22-13-4-6-15-24(22)29(26(27)31)17-19-10-7-9-18-8-1-2-11-20(18)19/h1-15,32H,16-17H2 |

Clé InChI |

QQOWAAZHOLKIKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(C3=O)(CC(=O)C5=CC=CC=C5Cl)O |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(C3=O)(CC(=O)C5=CC=CC=C5Cl)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272088.png)

![5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272091.png)

![5-chloro-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272095.png)

![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272096.png)

![5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272098.png)

![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)

![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272101.png)

![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)

![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272108.png)

![5-chloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272110.png)

![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272112.png)

![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272113.png)

![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)